N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic compound that features a pyrazole ring and a thiophene ring connected via an ethyl sulfonamide linker
Mechanism of Action
Target of Action
Similar compounds with a 3,5-dimethylpyrazole moiety have been reported to show a broad range of biological activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to different biological activities .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have been reported to show a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of 3,5-dimethyl-1H-pyrazole precursors.
Attachment of the Ethyl Linker: The ethyl linker is introduced via nucleophilic substitution reactions, where the pyrazole nitrogen attacks an ethyl halide.
Sulfonamide Formation: The final step involves the reaction of the ethyl-linked pyrazole with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzene-1-sulfonamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-2-sulfonamide
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-9-8-10(2)14(13-9)6-5-12-18(15,16)11-4-3-7-17-11/h3-4,7-8,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDULJDBQPPLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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